N~4~-(3-chloro-4-methylphenyl)-N~6~,N~6~-diethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Overview
Description
N4-(3-Chloro-4-methylphenyl)-N6,N6-diethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered significant interest due to its potential applications in various scientific fields, including medicinal chemistry and pharmacology. The unique structure of this compound allows it to interact with specific molecular targets, making it a valuable candidate for drug development and other research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(3-Chloro-4-methylphenyl)-N6,N6-diethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3-chloro-4-methylphenylhydrazine with ethyl acetoacetate to form an intermediate pyrazole derivative. This intermediate is then subjected to cyclization with diethyl malonate under basic conditions to yield the pyrazolo[3,4-d]pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and green chemistry principles to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
N4-(3-Chloro-4-methylphenyl)-N6,N6-diethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
N4-(3-Chloro-4-methylphenyl)-N6,N6-diethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications:
Mechanism of Action
The mechanism of action of N4-(3-Chloro-4-methylphenyl)-N6,N6-diethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as protein tyrosine kinases. By binding to the active site of these enzymes, the compound inhibits their catalytic activity, leading to the disruption of signaling pathways involved in cell growth and proliferation. This inhibition can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Palbociclib: A breast cancer drug developed by Pfizer, which also targets protein kinases.
Dilmapimod: A potential therapeutic agent for rheumatoid arthritis.
Piritrexim: An inhibitor of dihydrofolate reductase with antitumor effects.
Uniqueness
N4-(3-Chloro-4-methylphenyl)-N6,N6-diethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is unique due to its specific structural features, which allow it to selectively inhibit certain protein kinases. This selectivity can result in fewer off-target effects and improved therapeutic efficacy compared to other similar compounds .
Properties
Molecular Formula |
C17H21ClN6 |
---|---|
Molecular Weight |
344.8 g/mol |
IUPAC Name |
4-N-(3-chloro-4-methylphenyl)-6-N,6-N-diethyl-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C17H21ClN6/c1-5-24(6-2)17-21-15(13-10-19-23(4)16(13)22-17)20-12-8-7-11(3)14(18)9-12/h7-10H,5-6H2,1-4H3,(H,20,21,22) |
InChI Key |
UISDRAKLANNWOM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC(=C2C=NN(C2=N1)C)NC3=CC(=C(C=C3)C)Cl |
Origin of Product |
United States |
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